
Pittsburgh Compound B
Descripción general
Descripción
- Pittsburgh compound B (PiB) es un análogo radiactivo de la tioflavina T.
- Se utiliza en tomografías por emisión de positrones (PET) para obtener imágenes de placas de beta-amiloide en tejido neuronal.
- Estas placas son un sello distintivo de la patología de la enfermedad de Alzheimer (EA) .
Métodos De Preparación
- PiB se sintetiza a partir de benzotiazoles de carga neutra derivados de la tioflavina T.
- Un compuesto específico, 2-(4'-[11C]metilaminofenil)-6-hidroxi-benzotiazol, tiene propiedades adecuadas para la obtención de imágenes PET.
- El equipo de la Universidad de Pittsburgh se asoció con investigadores de la Universidad de Uppsala para realizar los primeros ensayos en humanos de PiB .
Análisis De Reacciones Químicas
Radiolabeling Strategies
Various reaction conditions and methodologies have been reported for $$11C]PiB synthesis. These include:
-
Bubbling 11C-methylation reaction : This method involves bubbling the 11C-methylation agent through the precursor solution . Cooling the reaction mixture before transfer can improve the capture of $$11C]MeOTf during the bubbling process .
-
Loop 11C-methylation reaction : In this method, the precursor is dissolved in a solvent and loaded onto an HPLC injection loop. The 11C]MeI is then passed through the loop, and the reaction mixture is transferred to an HPLC purification column .
-
Solid-phase supported 11C-methylation reaction : This involves passing the precursor over a solid support, such as a Sep-Pak C18 cartridge, and then reacting it with gaseous 11C]PiB is eluted for further purification .
Table 1: Radiolabeling Conditions of Reported $$11C]PiB Synthesis
Precursor | 11C-synthon Generation | Radiolabeling Conditions | Radiolabeling Temperature (°C) | Radiolabeling Time (min) | Yield (%) | MA** (GBq/µmol) |
---|---|---|---|---|---|---|
6-MOMO-BTA-0 | 11C]MeI | DMSO + KOH | 125 | 5 + 5 | 28.2 (of synthon) | 210 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; MEK | 20 | 1 | 11-16 (of $$11C]CO2) | 30-60 |
6-OH-BTA-0 | 11C]MeOTf | Acetone cooled to -20°C during bubbling | 80 | 1 | 44 ± 10 (of synthon) | 80-120 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; Cyclohexanone | RT | 1 | 13-15 (of $$11C]CO2) | 20-60 |
6-OH-BTA-0 | 11C]MeOTf | MEK, with bubbling | 80 | 1 | 18 (decay corrected) | 9.25 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; acetone/acetonitrile | RT | 1 | 32.9 (decay corrected) | 143 ± 26 |
6-OH-BTA-0 | 11C]MeOTf | MEK (cooled to 13°C during bubbling) | 75 | 2 | 48 (decay corrected) | 183 ± 14 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; 3-pentanone | RT | 5 | 1.6 (of $$11C]CO2) | 265.5 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; acetone/acetonitrile | RT | 1 | Not reported | 25 ± 10 |
6-OH-BTA-0 | $$11C]CO2 | Diglyme + ZnCl2 + IPr + PhSiH3 cooled to 0°C during bubbling | 150 | 20 | 38 (of $$11C]CO2) | 15 |
6-OH-BTA-0 | 11C]MeOTf | MEK (cooled to 13°C during bubbling) | 75 | 2 | 35-50 (decay corrected) | 44.4-107.3 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; acetone | RT | 2-3 | 22 (of synthon) | 190 |
6-OH-BTA-0 | 11C]MeOTf | Acetone (cooled to -40°C during bubbling) | 110 | 2 | Not reported | ≥ 7.07 |
6-OH-BTA-0 | $$11C]CO2 | Diglyme + PhSiH3/TBAF | 150 | 1 | 14.8 ± 12.1 (decay corr) | 61.4 ± 1.6 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; acetone | 65 | 1 | 9.8 ± 1.7 (of $$11C]CO2) | 57 ± 18 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; MEK | RT | 1.5 | 10.13 (calc. from synthon act.) | 824.8 ± 177 |
*RT = Room Temperature
**MA = molecular activity - converted to GBq/µmol if reported in another unit
Click Chemistry with Pittsburgh Compound B
To expand the utility of this compound, researchers have explored derivatization strategies using click chemistry. A study developed a "clickable" PiB derivative by modifying the phenol moiety on PiB to attach a propargyl-PEG3 group, resulting in the compound 6-(propargyl-PEG3)-BTA-1 . This derivative allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the conjugation of PiB with various azide-labeled reporter or affinity groups, such as fluorophores and magnetic beads .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The clickable PiB derivative reacts with azide-labeled molecules in the presence of a copper catalyst to form a stable covalent linkage. This reaction is highly efficient and versatile, allowing for the creation of a variety of PiB conjugates .
The resulting conjugates retain their ability to bind to aggregated beta-amyloid (Aβ) with high affinity and specificity. The PEG3 linker minimizes steric hindrance from bulky reporter groups, ensuring that the binding characteristics of PiB are maintained .
Hydrolysis
Under strong alkaline conditions, the primary amine group may be negatively charged, facilitating methylation .
Quality Control and Regulatory Considerations
Stringent quality control (QC) tests are essential before $$11C]PiB can be used in humans. These tests include :
-
Visual inspection
-
pH measurement
-
Radiochemical purity assessment
-
Radionuclide identity verification
-
PiB identity and concentration determination
-
Molar activity measurement
-
Residual solvent analysis
-
Chemical purity assessment
-
Stabilizer concentration analysis
Aplicaciones Científicas De Investigación
Diagnostic Imaging in Alzheimer's Disease
Early Detection of Alzheimer’s Disease:
Pittsburgh Compound B is pivotal in diagnosing Alzheimer’s disease by enabling the visualization of beta-amyloid deposits in vivo. Traditional diagnostic methods relied on post-mortem examinations; however, PiB PET scans allow for earlier diagnosis, facilitating timely interventions with potential therapeutic agents . This capability is crucial as early treatment may slow disease progression.
Quantitative Assessment:
The quantitative measurement of PiB binding provides insights into the extent of amyloid deposition. Studies have shown that PiB uptake correlates with the severity of cognitive impairment, allowing researchers to stage Alzheimer's disease accurately . For instance, a standardized uptake value ratio derived from PiB imaging can differentiate between normal aging and pathological states .
Monitoring Disease Progression and Treatment Efficacy
Tracking Disease Progression:
this compound is instrumental in longitudinal studies assessing the progression of Alzheimer’s disease. By comparing baseline and follow-up scans, researchers can monitor changes in amyloid burden over time, which may correlate with cognitive decline . This application is vital for understanding the natural history of Alzheimer's and for evaluating the effectiveness of new therapies.
Evaluating Therapeutic Interventions:
In clinical trials, PiB PET imaging serves as a biomarker to gauge the efficacy of experimental drugs aimed at reducing amyloid plaques. For example, studies have utilized PiB to measure changes in amyloid levels following treatment with anti-amyloid therapies, providing critical data on drug effectiveness . The ability to visualize real-time changes in amyloid deposition enhances the understanding of drug mechanisms and patient responses.
Research on Amyloid Pathology
Understanding Amyloid Aggregation:
Research utilizing this compound has expanded knowledge about the aggregation of amyloid-beta proteins. Studies have demonstrated that PiB binds preferentially to fibrillar forms of amyloid-beta, which are more toxic and associated with Alzheimer's pathology . This specificity aids researchers in distinguishing between different forms of amyloid deposits and their respective roles in neurodegeneration.
Comparative Studies:
PiB has been employed in comparative studies with other radioligands such as florbetapir. These studies assess the concordance between different imaging modalities and cerebrospinal fluid biomarkers, enhancing diagnostic accuracy and understanding of amyloid-related pathologies . Such research helps refine diagnostic criteria and improve patient stratification for clinical trials.
Case Studies
Mecanismo De Acción
- PiB se une específicamente a las placas de beta-amiloide debido a su similitud estructural con la tioflavina T.
- Permite la obtención de imágenes no invasivas de estas placas en sujetos vivos.
- Los objetivos moleculares y las vías exactas implicados todavía se encuentran en investigación.
Comparación Con Compuestos Similares
- PiB es único como agente de imagen PET para placas de beta-amiloide.
- Compuestos similares incluyen otros ligandos de unión a amiloide como el florbetapir y el florbetaben.
Q & A
Basic Research Questions
Q. How should researchers design experiments using Pittsburgh Compound B (PiB) to quantify amyloid-β deposition in Alzheimer’s disease cohorts?
- Methodological Answer: Experimental design should include standardized PET imaging protocols, such as co-registration with structural MRI for anatomical reference . Define inclusion criteria (e.g., amyloid-positive vs. negative subgroups) and control for variables like age, APOE-ε4 status, and comorbidities. Use established reference regions (e.g., cerebellar cortex) for SUVR normalization . Pilot studies are recommended to optimize tracer injection timing and dosage. For reproducibility, document motion correction and partial volume correction methods in the supplemental materials .
Q. What validation methods are critical when comparing PiB-PET data with plasma biomarkers like Aβ42/40 ratios?
- Methodological Answer: Cross-validate PiB-PET SUVR values with LC-MS-based plasma Aβ42/40 assays using receiver operating characteristic (ROC) analysis. Report sensitivity, specificity, and AUC metrics to assess concordance . Ensure temporal alignment of biomarker collection (e.g., plasma samples acquired within 6 months of PET imaging). Address batch effects by including inter-assay controls and referencing standardized protocols from cohorts like ADNI or BAI .
Q. How can researchers determine appropriate sample sizes for PiB-PET studies investigating amyloid progression?
- Methodological Answer: Use power analysis based on effect sizes from prior studies (e.g., 20% SUVR difference between amyloid-positive/negative groups). Specify the minimal clinically important difference (MCID) and adjust for attrition rates. Consult statistical experts to account for covariates (e.g., age, sex) and use simulation tools for longitudinal designs . Pilot data can refine estimates if historical data are insufficient .
Q. What strategies mitigate variability in PiB-PET data across multi-site studies?
- Methodological Answer: Harmonize imaging protocols (e.g., scanner type, reconstruction algorithms) and implement centralized quality control. Use phantom scans to calibrate SUVR values across sites. Include site as a random effect in mixed models. Document deviations in the supplemental materials and provide raw data for independent validation .
Q. How should researchers reproduce PiB-PET methodologies from published studies?
- Methodological Answer: Extract detailed protocols from primary literature, including tracer synthesis, injection timing, and SUVR calculation methods. Use open-source tools like FreeSurfer for MRI co-registration and validate against original code repositories. Replicate analyses on public datasets (e.g., ADNI) before applying to novel cohorts .
Advanced Research Questions
Q. What statistical approaches control for false discovery rates (FDR) in PiB-PET studies with multiple regional comparisons?
- Methodological Answer: Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons, particularly when analyzing SUVR differences across brain regions. Prioritize regions with a priori hypotheses (e.g., frontal cortex) to reduce dimensionality. Report both uncorrected and FDR-corrected results to balance type I/II error trade-offs .
Q. How can PiB-PET data be integrated with tau-PET or neurofilament light (NfL) biomarkers to model disease progression?
- Methodological Answer: Use multimodal imaging pipelines to co-register PiB-PET with tau-PET/MRI. Apply machine learning (e.g., random forests) to identify synergistic biomarker combinations. Validate models in independent cohorts and report cross-validation metrics. Address collinearity using variance inflation factors (VIF) .
Q. What longitudinal study designs optimize detection of amyloid change using PiB-PET?
- Methodological Answer: Employ mixed-effects models with time-varying covariates (e.g., cognitive scores, APOE-ε4 status). Schedule follow-up scans at intervals capturing amyloid accumulation rates (e.g., 18–24 months). Use latent growth curve models to account for individual trajectories and attrition .
Q. How should researchers address contradictory findings between PiB-PET and CSF Aβ42 levels?
- Methodological Answer: Investigate methodological discordance (e.g., CSF vs. PET assay sensitivity thresholds). Perform subgroup analyses stratified by disease stage (e.g., preclinical vs. symptomatic AD). Use mediation analysis to test whether discrepancies arise from confounding factors (e.g., blood-brain barrier dysfunction) .
Q. What ethical and technical considerations apply when extending PiB-PET protocols to underrepresented populations?
- Methodological Answer: Validate SUVR cutoffs in diverse cohorts to avoid bias. Address logistical barriers (e.g., scanner access) through community partnerships. Obtain informed consent for radiation exposure and incidental findings. Reference ethical frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design .
Propiedades
Número CAS |
566170-04-5 |
---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
255.33 g/mol |
Nombre IUPAC |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
Clave InChI |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES isomérico |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES canónico |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Key on ui other cas no. |
566170-04-5 |
Sinónimos |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.